Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane
Description
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane (CAS 875772-13-7) is a tetrahedral boronate-functionalized molecule with a central sp³-hybridized carbon atom. Its molecular formula is C₄₉H₆₄B₄O₈, and it serves as a critical building block for synthesizing 3D covalent organic frameworks (COFs) . The four para-substituted pinacolborane groups enable efficient Suzuki-Miyaura cross-coupling reactions, facilitating the construction of flexible porous materials. Key applications include gas storage (H₂ uptake: 7.4 wt%) and photoluminescent materials, with COFs derived from this compound exhibiting a high surface area of 1553 m²/g . The tetrahedral geometry reduces conjugation, enhancing structural flexibility for dynamic frameworks responsive to stimuli like light .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXSJVFDITRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64B4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane typically involves the reaction of tetraphenylmethane with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate. The reaction is conducted in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the scalability of the synthesis process would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane primarily undergoes coupling reactions due to the presence of pinacolborane groups. These reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds
Stille Coupling: Similar to the Suzuki-Miyaura coupling, this reaction involves the coupling of the boronate ester with organostannanes
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl halides, organostannanes
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents (e.g., toluene, THF), elevated temperatures (e.g., 80-120°C)
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Synthesis of Covalent Organic Frameworks (COFs)
One of the primary applications of tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is in the synthesis of three-dimensional flexible covalent organic frameworks. The pinacolborane groups attached to each phenyl ring facilitate coupling reactions that are crucial for constructing these frameworks.
Key Features:
- High Surface Area: COFs synthesized using this compound exhibit a surface area of approximately 1553 m²/g.
- Gas Storage Capacity: These frameworks demonstrate a hydrogen uptake capacity of 7.4 wt%, making them suitable for energy storage applications .
Gas Absorption and Separation
The flexibility introduced by this compound allows for E⇋Z photoisomerization. This property significantly impacts the compound's ability to absorb gases such as nitrogen (N₂) and carbon dioxide (CO₂), which is vital for environmental applications and gas separation technologies .
Photoluminescent Materials
The compound's structural characteristics also lend themselves to applications in photoluminescent materials. The incorporation of this compound into polymer matrices can enhance their luminescent properties. This application is particularly relevant in developing materials for light-emitting devices and sensors .
Organic Electronics
This compound serves as a building block in organic electronic devices. Its ability to form stable structures with high electron mobility makes it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). The compound's boron-containing groups can facilitate charge transport and improve device efficiency .
Case Study 1: COF Synthesis
In a study published in Angewandte Chemie International Edition, researchers synthesized a series of COFs using this compound as a ligand. The resulting materials displayed excellent gas adsorption properties and were evaluated for their potential use in carbon capture technologies .
Case Study 2: Photoluminescent Properties
A research article highlighted the use of this compound in creating photoluminescent polymers that emit blue light. The study demonstrated that incorporating this compound into the polymer matrix significantly enhanced its luminescence efficiency .
Mechanism of Action
The mechanism of action of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is primarily based on its ability to undergo coupling reactions. The pinacolborane groups facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions involve the activation of the boronate ester and its subsequent coupling with an electrophilic partner, such as an aryl halide .
Comparison with Similar Compounds
Structural and Functional Analogues
1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (CAS 1660996-72-4)
- Core Structure : Ethene (C=C) instead of methane (C).
- Substituents : Four boronate groups at para positions.
- However, rigidity may reduce framework flexibility compared to the tetrahedral methane core .
- Applications : Likely used in rigid COFs or organic electronics, though specific data on gas uptake or surface area are unavailable.
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine (CAS 1447947-87-6)
- Core Structure : Triazine ring (C₃N₃) with three boronate groups.
- Substituents : Three boronate groups vs. four in the methane compound.
- Key Differences : Electron-deficient triazine core enhances interactions with electron-rich moieties, useful in charge-transfer materials. Lower boronate count may limit cross-linking efficiency in COFs .
- Applications : Catalysis or photovoltaics due to triazine’s electronic properties.
5,10,15,20-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)porphyrin
- Core Structure : Porphyrin macrocycle.
- Substituents : Four boronate groups.
- Key Differences : Porphyrin’s conjugated macrocycle enables strong light absorption/emission, ideal for photodynamic therapy or sensors. However, bulkiness may reduce COF surface area compared to the methane-based compound .
- Applications : Photoluminescence, catalysis, and medical imaging.
Substitution Variants
Tetrakis(4-bromophenyl)methane
- Core Structure : Methane (C).
- Substituents : Bromine atoms instead of boronates.
- Key Differences : Bromine acts as a leaving group in Suzuki couplings, making this a precursor for boronate-functionalized compounds. Lacks boronate reactivity, limiting direct use in COF synthesis .
- Applications : Intermediate in synthesizing arylboronates.
Tetrakis[(p-aminophenoxy)methyl]methane
- Substituents: Amino groups instead of boronates.
- Key Differences: Amino groups enable hydrogen bonding and epoxy curing but lack boronate coupling efficiency. Enhances material toughness but limits porosity .
- Applications : Epoxy resin curing agent for improved mechanical properties.
Tetrakis(4-nitrophenyl)ethane (CAS 47797-98-8)
- Core Structure : Ethane (C-C).
- Substituents : Nitro groups.
- Key Differences: Electron-withdrawing nitro groups reduce electronic delocalization. Not suitable for COFs but used in explosives or rigid MOFs .
- Applications : High-energy materials or rigid frameworks.
Comparative Data Table
Biological Activity
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane (CAS Number: 875772-13-7) is a complex organic compound that has garnered attention for its potential applications in various fields including materials science and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₄₉H₆₄B₄O₈
- Molecular Weight : 824.27 g/mol
- Structure : The compound features a central carbon atom bonded to four phenyl groups, each substituted with a boron-containing dioxaborolane moiety. This unique structure contributes to its interesting chemical reactivity and biological properties.
Biological Activity Overview
This compound exhibits several noteworthy biological activities:
- Anticancer Potential : Research indicates that compounds containing boron can enhance the efficacy of certain anticancer therapies. The dioxaborolane groups may facilitate targeted delivery of therapeutic agents to cancer cells, enhancing their cytotoxic effects .
- Catalytic Activity : The compound has been utilized as a catalyst in various organic reactions such as the Suzuki coupling reaction. Its ability to form stable complexes with palladium enhances its effectiveness as a catalyst in synthetic organic chemistry .
- Photophysical Properties : Studies have shown that the compound exhibits significant photoluminescence properties due to its structural flexibility. This characteristic is particularly useful in developing light-emitting devices and sensors .
Case Study 1: Anticancer Activity
A study explored the use of this compound in targeted drug delivery systems for cancer treatment. The results demonstrated that the compound could effectively encapsulate chemotherapeutic agents and release them in a controlled manner upon exposure to specific stimuli (e.g., pH changes), leading to increased cytotoxicity against cancer cell lines compared to free drugs .
Case Study 2: Catalysis in Organic Synthesis
In another investigation, researchers examined the catalytic efficiency of this compound in the synthesis of aryl triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound demonstrated high turnover numbers and could be recycled multiple times without significant loss of activity .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C₄₉H₆₄B₄O₈ |
| Molecular Weight | 824.27 g/mol |
| Purity | >98% |
Q & A
Q. How does this compound’s geometry influence its performance in thermally activated delayed fluorescence (TADF) emitters?
- Methodological Answer : The tetrahedral symmetry minimizes singlet-triplet energy gaps (ΔEₛₜ) by:
- Spatial Separation : Isolate HOMO (methane core) and LUMO (boronate-linked phenyls).
- Rigid Backbone : Restrict non-radiative decay pathways, enhancing photoluminescence quantum yields (PLQY >80%) .
Tables for Key Data
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 836.294 g/mol | HRMS | |
| Purity (Commercial) | 95-98% | HPLC/NMR | |
| COF Surface Area | 800-1200 m²/g | BET Analysis | |
| TADF PLQY | 82% | Integrating Sphere |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
